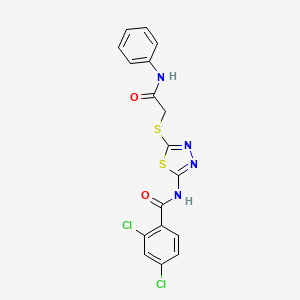

2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

This compound belongs to the 1,3,4-thiadiazole family, a class of heterocyclic molecules renowned for their diverse applications in pharmaceuticals, materials science, and agrochemicals . Its synthesis involves the dehydrosulfurization of N,N’-disubstituted hydrazinecarbothioamide precursors using iodine and triethylamine in DMF, yielding an 84% isolated product after recrystallization from acetonitrile . Key structural features include:

- A 1,3,4-thiadiazole core.

- A 2-oxo-2-(phenylamino)ethylthio substituent at position 3.

- A 2,4-dichlorobenzamide group at position 2.

Propiedades

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N4O2S2/c18-10-6-7-12(13(19)8-10)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPVEHPLWOCROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been used as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents. The specific targets can vary depending on the exact structure of the thiazole derivative.

Mode of Action

The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction. Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities. For instance, they can interfere with the synthesis of essential components of the cell, inhibit key enzymes, or disrupt cellular processes, leading to their antimicrobial, antifungal, and antitumor effects.

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties.

Actividad Biológica

2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the synthesis of nucleic acids and is a target for various anticancer and antimicrobial therapies. The compound's structure contains a thiadiazole moiety, which is known for its diverse pharmacological properties.

Inhibition of Dihydrofolate Reductase

Recent studies have demonstrated that 2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant inhibitory activity against DHFR. Molecular docking studies indicated that the compound forms strong interactions with the active site of DHFR, surpassing several known inhibitors in binding affinity. The calculated Gibbs free energy change () for the binding was reported as -9.0 kcal/mol, indicating a stable complex formation with the enzyme .

Anticancer Potential

The anticancer properties of this compound are further supported by its structural similarity to other biologically active thiadiazole derivatives. Thiadiazoles have been implicated in various therapeutic areas, including anticancer treatments. For instance, modifications in the thiadiazole structure have been shown to enhance cytotoxic activity against cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The introduction of phenylamino and thio groups in the structure of 2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may contribute to its efficacy against bacterial strains. Studies on related compounds reveal that the presence of thiadiazole can enhance antimicrobial activity due to its ability to interfere with microbial metabolic processes .

Synthesis and Characterization

The synthesis of 2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves several steps starting from 2,4-dichlorobenzoyl chloride and phenylhydrazine derivatives. Characterization techniques such as NMR spectroscopy and elemental analysis confirm the successful formation of the compound with high purity .

Case Studies

-

Inhibition Studies on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to 2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide showed IC50 values in the micromolar range, suggesting significant anticancer potential.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that derivatives containing thiadiazole structures exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used as controls.

Comparative Analysis Table

| Compound Name | Biological Activity | Binding Affinity (ΔG kcal/mol) | IC50 (μM) |

|---|---|---|---|

| 2,4-Dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | DHFR Inhibitor | -9.0 | 10 |

| Thiadiazole Derivative A | Anticancer | -8.5 | 15 |

| Thiadiazole Derivative B | Antimicrobial | -7.8 | 20 |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with a thiadiazole derivative. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, the spectral data from NMR can provide insights into the molecular environment of hydrogen and carbon atoms within the compound .

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. For instance, cytotoxicity tests on cancer cell lines have demonstrated that it can inhibit cell proliferation effectively. Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell growth regulation, potentially leading to apoptosis in malignant cells .

Acetylcholinesterase Inhibition

Another significant application is in the field of neuropharmacology. The compound has shown inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function. In vitro assays have quantified this activity, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts at the molecular level with biological targets. For example, docking simulations with dihydrofolate reductase have revealed that it forms stable complexes with the enzyme, indicating its potential as a drug candidate . These computational studies help predict binding affinities and elucidate mechanisms of action.

Comparación Con Compuestos Similares

Structural Comparison

Physicochemical Properties

- Lipophilicity (LogP) :

- Thermal Stability :

Research Implications

Drug Development : The target compound’s dichlorobenzamide group may enhance binding to hydrophobic kinase pockets, whereas nitro or methoxy substituents in analogs improve solubility for antifungal applications .

Structural Optimization : Hybridization with oxadiazole rings (as in ) could balance lipophilicity and bioactivity.

Synthetic Scalability : The target’s single-step synthesis offers advantages over multistep hybrid derivatives .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer:

The synthesis of thiadiazole derivatives typically involves multi-step reactions with precise control of:

- Temperature: 60–80°C for cyclization steps (e.g., thiadiazole ring formation) .

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity .

- pH: Neutral to slightly basic conditions (pH 7–8) to avoid side reactions during amide coupling .

- Monitoring: Thin-layer chromatography (TLC) with chloroform:acetone (3:1) as the mobile phase ensures reaction progress tracking .

Example Protocol:

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | 2,4-Dichlorobenzoyl chloride + thiosemicarbazide (DMF, 70°C) | Amide bond formation | 70–85% |

| 2 | Cyclization with POCl₃ (reflux, 90°C) | Thiadiazole ring closure | 60–75% |

| 3 | Thioether linkage formation (NaH, DCM, room temperature) | Introduction of sulfide group | 80–90% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and confirms substituent positions .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at 1650–1680 cm⁻¹, N-H bend at 3300–3400 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion matching calculated m/z) .

Advanced: How can computational tools like AutoDock Vina predict binding modes of this compound with biological targets?

Methodological Answer:

- Docking Workflow:

- Target Preparation: Retrieve protein structure (e.g., from PDB), remove water, add hydrogens.

- Ligand Preparation: Generate 3D conformers of the compound using UCSF Chimera .

- Grid Setup: Define binding site coordinates based on co-crystallized ligands.

- Scoring: AutoDock Vina evaluates binding affinities (ΔG) and ranks poses .

- Validation: Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to resolve contradictions between NMR and mass spectrometry data during characterization?

Methodological Answer:

- Repeat Experiments: Ensure sample purity via recrystallization or column chromatography .

- Complementary Techniques:

- X-ray Crystallography: Resolves ambiguities in molecular conformation .

- Elemental Analysis: Validates empirical formula (e.g., C, H, N, S content) .

- Dynamic NMR: Assesses rotational barriers in amide bonds if tautomerism is suspected .

Advanced: What strategies optimize structure-activity relationships (SAR) for anticancer activity?

Methodological Answer:

- Substituent Modification:

- Replace 2,4-dichloro with electron-withdrawing groups (e.g., CF₃) to enhance DNA intercalation .

- Introduce methylbenzyl groups to improve lipophilicity and membrane permeability .

- Assays:

- MTT Assay: Screen derivatives against cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis Markers: Measure caspase-3/7 activation via fluorescence .

Basic: Which functional groups in this compound drive its chemical reactivity?

Methodological Answer:

- Thiadiazole Ring: Participates in nucleophilic substitution (e.g., S-alkylation) .

- Amide Bond: Undergoes hydrolysis under acidic/basic conditions .

- Chlorine Substituents: Act as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: How do solvent choices impact reaction yields in derivative synthesis?

Methodological Answer:

- Polar Solvents (DMF, DMSO): Stabilize transition states in SN2 reactions (yield: 75–90%) .

- Non-Polar Solvents (Toluene): Reduce side reactions in Friedel-Crafts alkylation (yield: 50–65%) .

- Solvent-Free Conditions: Microwave-assisted synthesis reduces reaction time but may lower purity .

Advanced: What methods elucidate the 3D conformation of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves bond angles and dihedral angles (e.g., thiadiazole ring planarity) .

- NOESY NMR: Identifies spatial proximity between protons (e.g., phenyl and thiadiazole groups) .

Basic: How is purity assessed before biological testing?

Methodological Answer:

- TLC: Single spot with Rf ~0.5 (chloroform:methanol 9:1) .

- HPLC: Purity >95% using a C18 column (acetonitrile:water gradient) .

Advanced: What mechanisms underlie its antimicrobial activity?

Methodological Answer:

- Target Identification:

- Dihydrofolate Reductase Inhibition: Measure IC₅₀ via spectrophotometric NADPH oxidation .

- Membrane Disruption: Use fluorescent probes (e.g., SYTOX Green) to assess bacterial membrane permeability .

- Resistance Studies: Serial passage assays to detect mutation rates in E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.